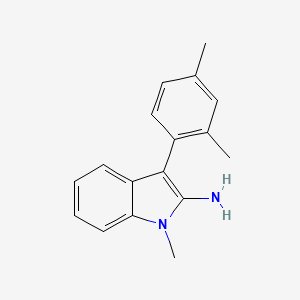
2-Methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine to form the tetrahydroisoquinoline core. The specific steps include:
Formation of the imine intermediate: The reaction between p-tolualdehyde and 2-methylphenethylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the tetrahydroisoquinoline structure.
Reduction: The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tetrahydroisoquinoline: The parent compound with a similar core structure but lacking specific substituents.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group instead of a p-tolyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the 2-position but lacking the p-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methyl and p-tolyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
89543-62-4 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C17H20N2/c1-12-6-8-13(9-7-12)15-10-19(2)11-16-14(15)4-3-5-17(16)18/h3-9,15H,10-11,18H2,1-2H3 |
InChI-Schlüssel |
JKMWBERMCFHEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN(CC3=C2C=CC=C3N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
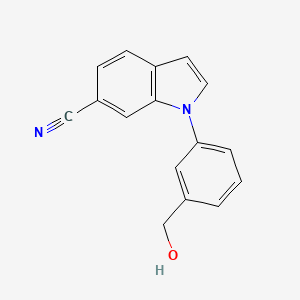
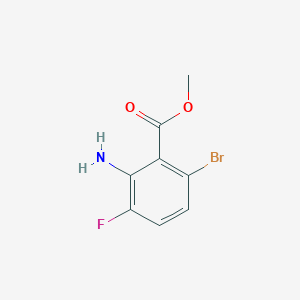
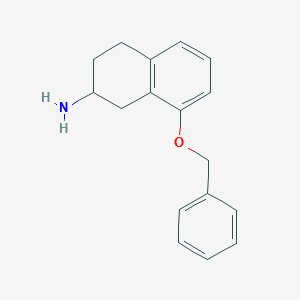
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
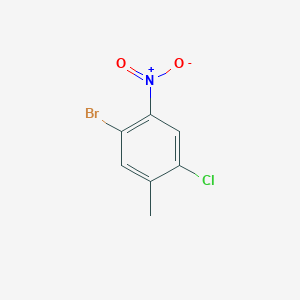

![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
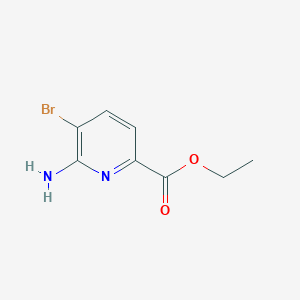

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
